Home > Products > Screening Compounds P36974 > N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide - 391949-82-9

N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Catalog Number: EVT-2860770
CAS Number: 391949-82-9
Molecular Formula: C26H24BrN5O3S
Molecular Weight: 566.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide belongs to a class of organic compounds characterized by the presence of a 1,2,4-triazole ring system. This particular compound has been studied for its potential pharmacological activities, specifically as a potential Fibroblast Growth Factor Receptor 1 (FGFR-1) inhibitor. []

Molecular Structure Analysis

This specific arrangement of functional groups is believed to be responsible for the molecule's potential interactions with biological targets. []

Applications

While specific applications are not detailed in the provided papers, N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide has been identified as a potential FGFR-1 inhibitor through computational studies. [] This suggests its potential application in research related to:

  • Cholangiocarcinoma research: FGFR-1 inhibitors like infigratinib have shown promise in treating cholangiocarcinoma, a rare bile duct cancer. [] This compound, sharing similar pharmacophoric features with infigratinib, could be a valuable tool for investigating FGFR-1 signaling pathways and potential therapeutic interventions in this disease.

Compound Description: This compound serves as the active pharmaceutical ingredient (API) in a metabolism study. Researchers investigated its metabolic pathway and identified a key metabolite formed through N-methylation. []

Relevance: This compound shares the core structure of a 4H-1,2,4-triazole-3-yl)thio)acetate moiety with the target compound, N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide. Key differences include the substitution of the morpholinium group with a N-((4-(4-bromophenyl)methyl)-2-phenylacetamide moiety and variations in substituents on the triazole ring. []

5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation

Compound Description: Identified as the primary metabolite of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, this compound forms through N-methylation catalyzed by N-methyltransferase. []

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial, antioxidant, and anti-inflammatory activities. The researchers aimed to develop new agents to combat pathogenic infections and inflammation. []

Relevance: These compounds share a significant degree of structural similarity with the target compound, N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide. They share the central 4H-1,2,4-triazol-3-yl)sulfanyl)acetamide scaffold, with variations primarily in the substituents on the aryl rings and the presence of an additional substituent on the methylene linker in the target compound. []

Compound Description: These compounds represent a group of noncompetitive allosteric antagonists of the CCR5 receptor. They are researched for their potential in inhibiting HIV entry. []

Relevance: While these compounds do not share a direct structural resemblance to N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide, the paper highlighting them explores the mechanism of action of allosteric CCR5 antagonists. This information could be relevant in understanding potential off-target effects or interactions of the target compound if it exhibits any affinity for the CCR5 receptor. []

2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives

Compound Description: These novel derivatives were synthesized and studied for their antimicrobial and cytotoxic activities. []

Relevance: This group of compounds, while structurally distinct from the target compound, highlights the broader context of exploring heterocyclic compounds, including thiazoles and triazoles, for their potential in various therapeutic areas, including antimicrobial and anticancer applications. Though not directly comparable to the target compound, this research underscores the ongoing interest in these chemical classes for drug development. []

Tri-substituted 1,2,4-triazoles

Compound Description: This class of compounds, specifically 36 tri-substituted 1,2,4-triazoles, was investigated using computational docking studies to identify potential inhibitors of the HIV-1 reverse transcriptase enzyme. []

Relevance: These compounds are relevant because they highlight the importance of the 1,2,4-triazole motif in medicinal chemistry, particularly for developing antiviral agents. The target compound, N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide, also contains a 1,2,4-triazole core, underscoring the shared structural features and potential therapeutic relevance within this chemical class. []

Substituted isoxazolone derivatives

Compound Description: This series of compounds, synthesized from substituted 1,3,4-thiadiazoles and 1,2,4-triazole-3-thione, were evaluated for their cytotoxic activities. []

Relevance: Although not structurally identical to the main compound, this research highlights the significance of exploring heterocyclic systems, such as isoxazolones, for cytotoxic potential. While the target compound, N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide, doesn't directly incorporate an isoxazolone moiety, this study emphasizes the importance of investigating diverse heterocyclic structures for potential anticancer properties. []

N-(1-Acetyl-2,3dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787)

Compound Description: This compound is a novel, potent, and selective neuropeptide Y Y2 receptor antagonist. It has been studied for its in vitro and in vivo pharmacological properties, particularly its ability to penetrate the brain and occupy Y2 receptor binding sites. []

Relevance: Though structurally distinct from the target compound, JNJ-5207787 showcases the development of selective antagonists for G protein-coupled receptors like the Y2 receptor. Understanding the structure-activity relationships of JNJ-5207787 might provide insights into designing compounds with improved selectivity and potency towards specific targets, which could be valuable if the target compound interacts with similar receptor families. []

9. 2,5-difunctionalized 1,3,4-oxadiazolesCompound Description: This series, including compounds like N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide) (1a) and N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide (1b), were investigated for their antimicrobial properties. []

Relevance: While not structurally similar to the target compound, this research highlights the exploration of oxadiazole derivatives for their antimicrobial potential. This emphasizes the broader context of heterocyclic chemistry in drug discovery for infectious diseases, even though the target compound doesn't specifically feature an oxadiazole ring. []

10. Benzofuran–Oxadiazole derivativesCompound Description: These novel derivatives, including 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) and 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b), were synthesized and evaluated for their antimicrobial activity. The study also explored the influence of laccase catalysis on their synthesis. []

Relevance: This research, while focusing on compounds structurally distinct from the target compound, reinforces the continued interest in oxadiazole-containing structures for antimicrobial drug discovery. The use of laccase catalysis in their synthesis introduces a potentially valuable approach applicable to synthesizing other heterocyclic compounds, including those similar to the target. []

11. 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivativesCompound Description: These derivatives, with 2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3) being a prominent example, were investigated for their antimicrobial activities. []

Relevance: Although structurally different from the target compound, this research highlights the significance of arylthiazole and oxadiazole moieties in designing compounds with antimicrobial properties. While the target compound does not directly incorporate these specific moieties, the research provides valuable insights into the structure-activity relationships within this class of compounds, which could guide future modifications or explorations of similar heterocyclic systems. []

12. Triazole-conjugated 1,3,4-oxadiazolesCompound Description: This class of compounds, including derivatives like 2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a), 2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole (4b), and (2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole (4c), were synthesized and evaluated for their antimicrobial activity. []

Relevance: This research is highly relevant due to the presence of a triazole ring conjugated to an oxadiazole ring in the studied compounds. Although the core structure differs from the target compound, the incorporation of a triazole ring emphasizes the importance of this moiety in designing molecules with potential biological activity, including antimicrobial properties. []

13. 1,3,4-oxadiazole linked benzopyrimidinonesCompound Description: These conjugates, exemplified by 2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one (5a), were designed and synthesized as potential antimicrobial agents. []

Relevance: This research highlights the continued exploration of oxadiazole-containing compounds for their antimicrobial properties. The conjugation with benzopyrimidinones represents a strategy for generating novel structures with enhanced activity. Though not directly comparable to the target compound, this research underscores the importance of exploring diverse heterocyclic systems, including oxadiazoles, for developing new antimicrobial agents. []

14. 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-oneCompound Description: This compound was developed as a potential antimicrobial agent, highlighting the exploration of oxadiazole and triazole moieties in medicinal chemistry. []

Relevance: This compound is relevant because it, like the target compound, contains a 1,2,4-triazole ring. The research underscores the importance of the 1,2,4-triazole motif in designing molecules for biological activity. Although the core structure and other substituents differ from the target compound, the shared triazole moiety suggests a potential for shared mechanisms of action or biological targets. []

15. Quinoxaline-Oxadiazole Hybrids (7)Compound Description: This series of hybrid molecules, combining quinoxaline and oxadiazole moieties, was developed and investigated for antimicrobial activity, representing a strategy to generate novel structures with enhanced biological properties. []

Relevance: Although structurally distinct from the target compound, these hybrids showcase the importance of exploring diverse heterocyclic combinations for developing novel antimicrobial agents. This emphasizes the broader context of heterocyclic chemistry in drug discovery, highlighting the potential of exploring new combinations of heterocyclic moieties beyond those present in the target compound. []

N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1) and 4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)

Compound Description: These compounds were identified as potential fibroblast growth factor receptor 1 (FGFR-1) inhibitors based on their pharmacophoric similarities to Infigratinib, a known FGFR inhibitor. Computational studies, including pharmacophore modeling and docking simulations, were used to predict their binding affinity and interactions with FGFR-1. []

Relevance: While not directly structurally analogous to the target compound, these compounds provide insights into the structural features and pharmacophoric properties important for FGFR-1 inhibition. Although the target compound's biological activity is unknown, this information could be valuable if it is found to interact with or inhibit FGFR-1 or related kinases. []

Properties

CAS Number

391949-82-9

Product Name

N-((4-(4-bromophenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

Molecular Formula

C26H24BrN5O3S

Molecular Weight

566.47

InChI

InChI=1S/C26H24BrN5O3S/c1-35-22-13-9-20(10-14-22)29-25(34)17-36-26-31-30-23(32(26)21-11-7-19(27)8-12-21)16-28-24(33)15-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3,(H,28,33)(H,29,34)

InChI Key

FYFQARSYTHWGJU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.